2-Methyl-5-nitroaniline hydrate

Catalog No.
S1914646
CAS No.
304851-86-3
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitroaniline hydrate

CAS Number

304851-86-3

Product Name

2-Methyl-5-nitroaniline hydrate

IUPAC Name

2-methyl-5-nitroaniline;hydrate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2

InChI Key

ITFWBNDIWBWVBM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N.O

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N.O
  • Organic Synthesis

    The presence of the nitro group (-NO2) and amine group (-NH2) in 2-Methyl-5-nitroaniline suggests its potential as a starting material for various organic syntheses. The nitro group can be reduced to an amine group, while the amine group can be further functionalized to create more complex molecules. PubChem:

  • Diazonium Salt Formation

    The amine group in 2-Methyl-5-nitroaniline can be used to prepare diazonium salts, which are important intermediates in the synthesis of azo dyes and other aromatic compounds.

  • Material Science Applications

2-Methyl-5-nitroaniline hydrate is an organic compound with the molecular formula C7H10N2O3C_7H_{10}N_2O_3 and a CAS number of 304851-86-3. It is a derivative of aniline, characterized by the presence of a methyl group and a nitro group on the aromatic ring. The compound appears as a yellow to orange crystalline solid and is known for its stability under standard conditions, although it is incompatible with strong oxidizing agents and certain acids .

The hydrate form indicates that this compound contains water molecules within its structure, which can influence its solubility and reactivity. The melting point of 2-methyl-5-nitroaniline hydrate is typically around 103-106 °C, while its boiling point remains unspecified in the available data .

Typical of aromatic amines:

  • Nitration: The compound can be further nitrated to introduce additional nitro groups onto the aromatic ring.
  • Reduction: It can be reduced to form corresponding amines, which may have different biological activities.
  • Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are significant in synthetic organic chemistry, particularly in the development of dyes and pharmaceuticals.

Research indicates that 2-methyl-5-nitroaniline exhibits various biological activities, including potential cytotoxic effects. Studies have shown that compounds with similar structures can interfere with cellular processes, suggesting that 2-methyl-5-nitroaniline may possess some level of toxicity . Furthermore, it has been evaluated for its mutagenic potential, as many nitroanilines are known to exhibit such properties.

The synthesis of 2-methyl-5-nitroaniline hydrate typically involves:

  • Nitration of 2-Methyl-aniline: This process involves treating 2-methyl-aniline with a nitrating agent (such as nitric acid) under controlled conditions to introduce the nitro group.

    Reaction:
    C7H9N+HNO3C7H8N2O2+H2OC_7H_9N+HNO_3\rightarrow C_7H_8N_2O_2+H_2O
  • Hydration: The resulting product can be crystallized from water to obtain the hydrate form.

These methods highlight the importance of controlling reaction conditions to achieve desired yields and purity levels.

2-Methyl-5-nitroaniline hydrate finds applications primarily in:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Chemical Research: Used as a reagent in various organic synthesis pathways.

Interaction studies involving 2-methyl-5-nitroaniline hydrate often focus on its reactivity with other chemical species. For instance:

  • Reactivity with Oxidizers: The compound's stability is compromised when exposed to strong oxidizing agents, leading to decomposition or formation of hazardous by-products.
  • Biological Interactions: Investigations into its mutagenic properties suggest potential interactions with DNA, raising concerns regarding its safety in biological systems .

Several compounds exhibit structural similarities to 2-methyl-5-nitroaniline hydrate. These include:

Compound NameCAS NumberKey Features
4-Nitroaniline100-01-6Simple nitro-substituted aniline
2-Nitroaniline88-74-4Similar structure with different positioning of nitro group
3-Methyl-4-nitroaniline99-55-8Methyl substitution at different position

Uniqueness

The uniqueness of 2-methyl-5-nitroaniline hydrate lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to other nitroanilines. Its hydrate form also affects solubility and stability, making it distinct in various applications.

Dates

Modify: 2023-08-16

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